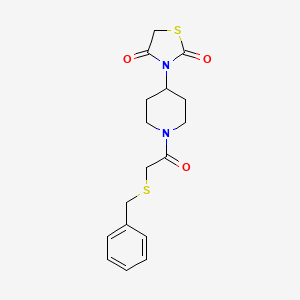

3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized to improve the antimicrobial activity of norfloxacin . Another study reported the synthesis of a series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

The synthesis of thiazolidine-2,4-diones, including compounds structurally related to 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, involves innovative synthetic methodologies. A study by Yang et al. (2003) demonstrates a convenient synthesis of 5-benzylidenethiazolidine-2,4-diones via Knoevenagel condensation under microwave irradiation, highlighting the efficiency of solvent-free conditions in yielding these compounds (De‐Hong Yang et al., 2003). This approach signifies the chemical versatility and reactivity of the thiazolidine-2,4-dione scaffold, which can be further explored for the synthesis of derivatives, including the compound .

Antimicrobial Applications

The antimicrobial potential of thiazolidine-2,4-dione derivatives is a significant area of research. Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating their efficacy against gram-positive bacteria, highlighting the compound's potential as a basis for developing new antimicrobial agents (O. Prakash et al., 2011).

Anticancer Research

Thiazolidine-2,4-dione derivatives have also been explored for their anticancer properties. Chagas et al. (2017) evaluated a series of new thiazacridine agents for antitumor activity, with some derivatives showing promising cytotoxicity and selectivity, indicating the potential of thiazolidine-2,4-dione derivatives in cancer research (Mbo Chagas et al., 2017).

Biological Activity and Drug Design

Thiazolidine-2,4-dione and its derivatives are extensively studied for their biological activities, including antidiabetic, antimicrobial, and anticancer properties. The synthesis of novel thiazolidine-2,4-dione derivatives as antidiabetic agents by Kadium et al. (2022) showcases the ongoing interest in leveraging the therapeutic potential of these compounds (Rawnaq Kadium et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .

Mode of Action

This compound interacts with DNA gyrase, altering its activity . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is intended to prevent biofilm formation, adding an additional anti-pathogenicity mechanism .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the relaxation of positive supercoils that are necessary for DNA replication . This inhibition can lead to the cessation of DNA replication, resulting in bacterial cell death .

Pharmacokinetics

The compound’s pharmacokinetic properties have been designed to improve its bioavailability . The C-7 multi-ring substituents were chosen to substantially modify physicochemical properties such as size, charge, and lipophilicity . These modifications aim to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

Result of Action

The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . The compound’s interaction with DNA gyrase and its anti-biofilm properties result in a potent antibacterial effect .

Propriétés

IUPAC Name |

3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(11-23-10-13-4-2-1-3-5-13)18-8-6-14(7-9-18)19-16(21)12-24-17(19)22/h1-5,14H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUMEIIVNXTXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)